Cyclo(-leu-trp)

Description

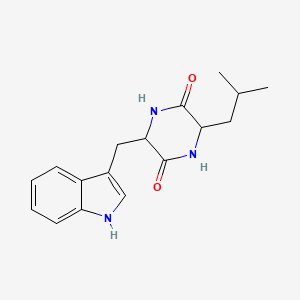

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNCDPEEKFTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemoenzymatic Synthesis of Modified Cyclodipeptides

Cyclodipeptides (CDPs) can be synthesized through various routes, including chemical methods and biological pathways. Chemoenzymatic synthesis combines chemical steps with enzymatic catalysis, offering advantages in terms of specificity, efficiency, and the ability to create complex or modified structures that might be challenging through purely chemical means rsc.orgchemistryviews.org.

Enzymatic synthesis of cyclodipeptides primarily involves two enzyme families: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) nih.govresearchgate.netwikipedia.org. CDPSs, a more recently identified family, utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to catalyze the formation of the cyclodipeptide core rsc.orgresearchgate.netwikipedia.org. These enzymes are known to be involved in the biosynthesis of a wide array of cyclodipeptides, including those incorporating leucine (B10760876) (Leu) and tryptophan (Trp) nih.govmdpi.comacs.orgfrontiersin.org. For instance, specific CDPSs have been identified that can synthesize cyclo(L-Leu-L-Trp) rsc.orgcaymanchem.com.

The term "modified cyclodipeptides" refers to cyclodipeptides that have undergone further structural alterations, either during biosynthesis or through subsequent enzymatic or chemical modification mdpi.comnih.gov. Tailoring enzymes, often encoded within the same gene clusters as CDPSs or NRPSs, can introduce functional groups, alter stereochemistry, or even dimerize cyclodipeptide scaffolds mdpi.comnih.gov. Chemoenzymatic strategies can leverage these natural modification enzymes or employ other enzymes in conjunction with chemical steps to introduce specific functionalities or create novel analogs of naturally occurring cyclodipeptides like Cyclo(-leu-trp). This approach allows for the generation of chemical diversity, potentially leading to compounds with enhanced or novel biological activities.

Table 1: Overview of Enzymatic Synthesis of Cyclodipeptides

| Enzyme Family | Substrate Type | Primary Catalytic Product | Key Features/Modifications | Examples Relevant to Leu/Trp |

| CDPSs | Aminoacyl-tRNAs | Cyclodipeptides (CDPs) | Ribosome-independent, specific amino acid recognition, potential for substrate promiscuity | Synthesis of cyclo(L-Leu-L-Trp) rsc.orgcaymanchem.com, cyclo(L-Phe-L-Trp) itjfs.com, cyclo(L-Trp-L-Trp) researchgate.net |

| NRPSs | Free Amino Acids | Linear peptides, then cyclodipeptides | Multi-modular, can incorporate non-canonical amino acids, often associated with tailoring enzymes | Synthesis of various CDPs including those with Leu and Trp nih.govmdpi.com |

| Tailoring Enzymes (e.g., P450s) | Cyclodipeptides | Modified Cyclodipeptides | Hydroxylation, aromatization, C-C/C-N bond formation, dimerization | Facilitate modifications on CDP scaffolds like those containing Trp nih.gov |

Optimization of Synthesis Yields and Purity Profiles

Achieving high yields and purity is critical for the practical application of synthesized compounds like Cyclo(-leu-trp). Optimization strategies can be applied to both chemical and chemoenzymatic synthesis routes. Factors such as reaction conditions, substrate concentration, enzyme loading, reaction time, and purification methods play significant roles.

Enzymatic Synthesis Optimization: For enzyme-catalyzed syntheses, parameters like pH, temperature, and substrate concentration are commonly optimized. For example, studies on cyclodipeptide synthases have identified optimal conditions for specific enzymes, such as pH ranges between 6-8 and temperatures between 20-40°C for certain CDPSs google.comspkx.net.cn. Substrate concentration and enzyme loading are also crucial for maximizing product formation while minimizing degradation or side reactions itjfs.comresearchgate.net. Reaction time is another key factor, with optimal periods often falling between 12-24 hours for many enzymatic cyclodipeptide syntheses google.com.

Chemical Synthesis Optimization: While the focus is often on enzymatic routes, chemical synthesis methods also require optimization. This can involve selecting appropriate coupling reagents, solvent systems, and protecting group strategies to enhance yield and purity mdpi.comcore.ac.uk. For instance, the synthesis of linear dipeptide precursors followed by cyclization is a common approach, where the choice of cyclization reagents and conditions (e.g., dilution, specific activators like HATU or EDCI) directly impacts the final yield and purity mdpi.comcore.ac.uk.

Purification Strategies: Regardless of the synthesis method, effective purification is essential. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are widely used to isolate cyclodipeptides like Cyclo(-leu-trp) with high purity, often exceeding 95% caymanchem.comuniversiteitleiden.nl. Other methods like column chromatography and crystallization are also employed depending on the specific compound and the impurities present.

Table 2: Optimization Parameters for Cyclodipeptide Synthesis

| Optimization Parameter | Typical Range/Condition | Impact on Yield/Purity | Example Application (Cyclodipeptides) |

| pH | 6.0 - 8.0 | Affects enzyme activity and stability; optimal pH varies per enzyme | pH 7.5 for specific CDPS itjfs.com; pH 6.0 for His-Pro cyclization spkx.net.cn |

| Temperature | 20°C - 40°C | Influences reaction rate and enzyme denaturation | 37°C for specific CDPS itjfs.com; 3.5 h at 37°C for His-Pro cyclization spkx.net.cn |

| Reaction Time | 12 - 48 hours | Crucial for complete conversion; prolonged times can lead to degradation | 24 hours for optimal yield itjfs.com; 12-24 hours for CDPS google.com |

| Substrate Conc. | 1 - 20 mM | Affects reaction kinetics and enzyme saturation | 5 mM for optimal yield itjfs.com; 20 mM for macrolactamization mdpi.com |

| Enzyme Loading | Varies (e.g., µg/mL) | Directly impacts reaction rate and conversion | 10 µg/mL for optimal yield itjfs.com |

| Purification Method | RP-HPLC, Column Chromatography | Essential for isolating pure product | RP-HPLC for >95% purity caymanchem.comuniversiteitleiden.nl |

| Coupling Reagents (Chemical) | EDCI, HATU, HBTU/HOBt | Affects efficiency and side reactions in peptide bond formation | EDCI/HOBt for macrolactamization mdpi.com |

Compound List

Cyclo(-leu-trp)

Tryptophan

Biosynthetic Pathways and Enzymatic Mechanisms of Cyclo Leu Trp

Enzymatic Condensation: Cyclodipeptide Synthases (CDPSs) in Microorganisms

Cyclodipeptide synthases (CDPSs) are a class of enzymes that directly catalyze the formation of cyclodipeptides using aminoacyl-transfer RNAs (aa-tRNAs) as substrates mdpi.comchemrxiv.orgnih.govchemrxiv.orgfrontiersin.orgresearchgate.netrsc.orgoup.com. These enzymes are typically smaller than NRPSs and operate via a distinct mechanism that bypasses the need for free amino acid activation nih.gov.

The biosynthesis of cyclo(-leu-trp) has been directly attributed to CDPS enzymes encoded by specific gene clusters. Notably, a three-gene salb cluster found in Streptomyces albofaciens has been identified as responsible for the formation of cyclo-l-Trp-l-Leu (cWL) and its derivatives researchgate.netnih.gov. Specifically, the salbA gene within this cluster encodes a CDPS that, when expressed in Escherichia coli, successfully produced cWL nih.gov. Further research has identified other CDPS enzymes from Streptomyces strains capable of synthesizing tryptophan-containing cyclodipeptides, including cyclo(L-Trp-L-Leu) nih.gov. These findings highlight the role of bacterial CDPSs in the direct production of specific dipeptides like cyclo(-leu-trp).

The catalytic mechanism of CDPSs involves a sequential, ping-pong reaction pathway that utilizes aa-tRNAs chemrxiv.orgchemrxiv.orgresearchgate.netrsc.orgoup.com. The process generally begins with the binding of the first aa-tRNA (e.g., Leu-tRNALeu) and the subsequent transfer of its aminoacyl moiety to a conserved active site serine residue, forming a covalent aminoacyl-enzyme intermediate chemrxiv.orgchemrxiv.orgrsc.orgoup.com. This intermediate then reacts with a second aa-tRNA (e.g., Trp-tRNATrp), leading to the formation of a dipeptidyl-enzyme intermediate chemrxiv.orgchemrxiv.orgrsc.org. The final step involves an intramolecular cyclization reaction, where the dipeptidyl moiety attacks the ester bond, releasing the cyclodipeptide and regenerating the enzyme chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org. Key residues, such as conserved serine, tyrosine, asparagine, histidine, and glutamate, play critical roles in stabilizing intermediates and facilitating the cyclization process chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net. CDPSs are distinct from NRPSs in their smaller size and their reliance on aa-tRNAs rather than free amino acids nih.gov.

Nonribosomal Peptide Synthetase (NRPS) Systems in Fungi

While CDPSs are prominent in bacterial CDP biosynthesis, Nonribosomal Peptide Synthetases (NRPSs) are also significant contributors, particularly in fungi nih.govresearchgate.net. NRPSs are large, multi-modular enzymes that synthesize peptides through an assembly-line process nih.govnih.govfrontiersin.orgbiorxiv.org.

NRPS enzymes are characterized by repeating modules, each typically containing essential domains such as the adenylation (A) domain for amino acid selection and activation, the thiolation (T) or peptidyl carrier protein (PCP) domain for substrate tethering, and the condensation (C) domain for peptide bond formation nih.govnih.govfrontiersin.orgbiorxiv.org. NRPSs can produce cyclodipeptides either through dedicated pathways or as a result of the premature release of dipeptidyl intermediates during the synthesis of larger peptides mdpi.comasm.org. The prevalence of NRPS-mediated CDP biosynthesis in fungi underscores their importance in generating diverse cyclic peptide metabolites nih.govresearchgate.net.

Post-Cyclization Modifications and Enzymatic Diversification

Following the formation of the basic cyclodipeptide scaffold, tailoring enzymes often introduce further chemical modifications, significantly expanding the structural diversity and biological activity of these compounds mdpi.comnih.govfrontiersin.orgresearchgate.net.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases renowned for their ability to catalyze regio- and stereoselective oxidation reactions, including hydroxylation, which are crucial for natural product biosynthesis mdpi.comwikipedia.orgnih.gov. In the context of cyclo(-leu-trp) metabolism, specific P450 enzymes play a vital role. The salb gene cluster, mentioned earlier for its role in cWL production, also encodes two cytochrome P450 enzymes that further metabolize cWL researchgate.netnih.gov. One of these enzymes, SalbC, has been identified as catalyzing the hydroxylation of cWL at the C-10 position of the tryptophanyl residue, yielding cyclo(trans-10-hydroxy-l-Trp-l-Leu) researchgate.netnih.gov. This specific modification by SalbC exemplifies how P450 enzymes contribute to the diversification of cyclodipeptide structures. Other P450-mediated modifications on cyclodipeptides, such as nucleobase transfer and prenylation, further illustrate the extensive enzymatic diversification that can occur after CDP formation frontiersin.orgresearchgate.netnih.gov.

Data Tables

Table 1: Selected CDPS Enzymes Producing Tryptophan-Containing Cyclodipeptides

| Enzyme Name (Gene) | Organism | Primary Product(s) | Reference |

| SalbA | Streptomyces albofaciens | Cyclo(L-Trp-L-Leu) (cWL) | nih.gov |

| DmtB1 | Streptomyces sp. | Cyclo(L-Trp-L-Xaa) (Xaa=Val, Pro, Leu, Ile, Ala) | nih.gov |

| Unknown CDPS | Streptomyces sp. (9 strains) | Cyclo(L-Trp-L-Leu), Cyclo(L-Trp-L-Pro), Cyclo(L-Trp-L-Trp), Cyclo(L-Trp-L-Ala), Cyclo(L-Trp-L-Tyr) | nih.gov |

| SazA | Streptomyces leeuwenhoekii | Cyclo(L-Trp-L-Trp) (cWW) | asm.org |

Table 2: Cytochrome P450 Enzymes in Cyclodipeptide Modification

| Enzyme Name | Organism | Type of Modification | Target CDP (Example) | Example Product | Reference |

| SalbC | Streptomyces albofaciens | Hydroxylation | Cyclo(L-Trp-L-Leu) (cWL) | Cyclo(trans-10-hydroxy-l-Trp-l-Leu) | researchgate.netnih.gov |

| SalbB | Streptomyces albofaciens | Nucleobase Transfer | Cyclo(L-Trp-L-Leu) (cWL) | Guatrypleumycine A | nih.gov |

| TxtC | Streptomyces sp. | Hydroxylation | Cyclodipeptide scaffold | Thaxtomin A | nih.gov |

| CYP121 | Mycobacterium tuberculosis | Hydroxylation | Cyclo(L-Tyr-L-Phe-4-OMe) | Cyclo(L-Tyr-L-Phe-4-OMe-OH) (O-demethylation) | utsa.edu |

| Cyp134A1 | Bacillus sp. | Oxidation | Cyclo(L-Leu-L-Leu) | Pulcherriminic acid | frontiersin.org |

Compound List:

Albonoursin

Brevianamide F

Cyclo(L-Ala-L-Trp)

Cyclo(L-Ile-L-Trp)

Cyclo(L-Leu-L-Leu)

Cyclo(L-Leu-L-Trp) (cWL)

Cyclo(L-Phe-L-Leu)

Cyclo(L-Phe-L-Phe)

Cyclo(L-Pro-L-Trp)

Cyclo(L-Trp-L-Ala)

Cyclo(L-Trp-L-Ile)

Cyclo(L-Trp-L-Leu)

Cyclo(L-Trp-L-Pro)

Cyclo(L-Trp-L-Trp) (cWW)

Cyclo(L-Trp-L-Val)

Cyclo(L-Trp-L-Tyr)

Cyclo(L-Tyr-L-Phe-4-OMe)

Cyclo(L-Tyr-L-Tyr)

Cyclo(trans-10-hydroxy-l-Trp-l-Leu)

Cyclomarin A

Cyclomarazines

Drimentines (DMTs)

Gliotoxin

Guatrypleumycine A

Mycocyclosin

Nocardioazine B

Nocazine family

Pulcherriminic acid

Streptoazines A-C

Thaxtomin A

Thaxtomin D

Nucleobase Transfer Mechanisms (e.g., SalbB)

Nucleobase transfer mechanisms, often catalyzed by cytochrome P450 enzymes, represent a significant pathway for diversifying cyclodipeptide structures. These enzymes can attach nucleobases, such as guanine (B1146940) or hypoxanthine (B114508), to the cyclodipeptide scaffold, forming complex adducts nih.govresearchgate.netnih.gov. For instance, in the biosynthesis of guatyromycines, P450 enzymes like GymB1-6 are known to catalyze the transfer of guanine or hypoxanthine onto cyclodipeptides, such as cyclo-L-tyrosyl-L-tyrosine (cYY) nih.govresearchgate.net. These reactions can involve the formation of C-C, C-N, or C-O bonds between the cyclodipeptide and the nucleobase nih.gov.

While the specific involvement of a "SalbB" enzyme in the direct nucleobase transfer to Cyclo(-leu-trp) is not explicitly detailed in the reviewed literature, the general enzymatic machinery for nucleobase addition to cyclodipeptides is well-established. The presence of tryptophan in Cyclo(-leu-trp) suggests that if such modifications were to occur, the indole (B1671886) ring of tryptophan could potentially serve as a site for such enzymatic additions, similar to how aromatic amino acid residues in other cyclodipeptides are modified nih.govnih.govresearchgate.net. However, direct evidence or studies detailing the transfer of nucleobases onto Cyclo(-leu-trp) by specific enzymes like SalbB are not found in the provided search results.

Prenylation Reactions Catalyzed by Prenyltransferases

Prenylation is another crucial tailoring process that introduces isoprenoid (prenyl) groups onto cyclodipeptides, significantly altering their lipophilicity and biological activity rsc.orguni-marburg.denih.govnih.govresearchgate.net. Prenyltransferases, often belonging to the dimethylallyl tryptophan synthase superfamily, are responsible for catalyzing these reactions nih.govresearchgate.net. These enzymes typically attach prenyl groups to specific positions on the cyclodipeptide, with C2-prenylation at the indole ring of tryptophan being a common initial step in the biosynthesis of prenylated metabolites nih.govnih.govresearchgate.net.

Research has shown that prenyltransferases can modify tryptophan-containing cyclodipeptides. For example, the CDPS DmtB1 synthesizes cyclo(L-Trp-L-Xaa), where Xaa can be Val, Pro, Leu, Ile, or Ala. These cyclodipeptides, including those with leucine (B10760876) or proline, can then be substrates for prenylation nih.gov. Studies have explored the prenylation of cyclo(L-Trp-L-Pro) using prenyltransferases like EchPT1, demonstrating the capacity of these enzymes to attach prenyl groups to tryptophan-containing cyclodipeptides nih.govresearchgate.net. While specific studies detailing the prenylation of Cyclo(-leu-trp) by particular prenyltransferases are not extensively documented in the provided search results, the presence of tryptophan makes it a plausible substrate for such enzymatic modifications. The ability of prenyltransferases to act on various tryptophan-containing cyclodipeptides suggests a potential for Cyclo(-leu-trp) to undergo similar prenylation reactions, leading to a diverse array of modified derivatives.

Chemical Synthesis and Analog Design Strategies for Cyclo Leu Trp

Total Synthesis Approaches for Cyclo(-leu-trp) and its Stereoisomers

The total synthesis of Cyclo(-leu-trp) requires the controlled assembly of its linear precursor, L-leucyl-L-tryptophan (or its stereoisomers), followed by cyclization. The stereochemistry of the resulting cyclic dipeptide is dictated by the chirality of the starting amino acids. For instance, the synthesis of specific stereoisomers, such as cyclo(L-Leu-L-Trp), cyclo(D-Leu-L-Trp), cyclo(L-Leu-D-Trp), and cyclo(D-Leu-D-Trp), necessitates the use of enantiomerically pure leucine (B10760876) and tryptophan derivatives. While specific total syntheses for Cyclo(-leu-trp) stereoisomers are less detailed in the provided literature compared to other CDPs, the general principles involve meticulous control over the stereochemistry of the linear dipeptide precursor. Studies on related cyclic dipeptides, such as cyclo(Trp-Arg), highlight the importance of synthesizing and characterizing all possible stereoisomers to accurately assess their properties and validate structural assignments mdpi.com. Approaches involving palladium-catalyzed cross-coupling reactions have also been employed to construct complex leucine-tryptophan moieties within larger cyclic peptide structures, enabling the preparation of specific stereoisomers researchgate.net.

Cyclization Methodologies of Linear Dipeptides

The formation of the cyclic dipeptide ring from a linear precursor is a critical step. Several methods are available, broadly categorized into solution-phase and solid-phase techniques.

Solution-phase synthesis offers flexibility and is a well-established method for CDP formation. The general strategy involves coupling protected amino acids to form a linear dipeptide, followed by deprotection and cyclization.

Dicyclohexylcarbodiimide (DCC)-mediated Cyclization: DCC is a common coupling agent used in peptide synthesis. In the context of CDP formation, it can be employed to facilitate the intramolecular amide bond formation between the N-terminus and C-terminus of a linear dipeptide precursor. Often used in conjunction with bases like triethylamine (B128534) (TEA) or N-methyl morpholine (B109124) (NMM), DCC-mediated cyclization can be effective, though careful control of concentration and reaction conditions is necessary to minimize intermolecular side reactions researchgate.netnih.gov.

p-Nitrophenyl Ester Method: This method involves activating the C-terminal carboxyl group of the linear dipeptide as a p-nitrophenyl ester. This activated ester is then susceptible to nucleophilic attack by the N-terminal amine, leading to cyclization. This approach has been successfully applied in the synthesis of various cyclic peptides, including those incorporating tryptophan, and is known for its efficiency in promoting intramolecular reactions over intermolecular ones researchgate.netijcrr.comsci-hub.se. The process typically involves deprotection of the N-terminus and subsequent cyclization in a suitable solvent, often with the addition of a base like NMM ijcrr.com.

Other Coupling Reagents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are also widely used for peptide coupling and can be adapted for CDP cyclization calstate.edu. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective for macrocyclization reactions researchgate.netmdpi.com.

The cyclization of unprotected linear dipeptides can also be achieved using various solvent systems, including saturated NaHCO₃, butanol:toluene mixtures, or methanol. The choice of solvent and conditions can significantly impact the yield and purity of the cyclized product core.ac.uk.

SPPS offers advantages in terms of ease of purification and automation, making it a popular choice for peptide synthesis. For cyclic peptides, SPPS can be adapted in several ways:

On-Resin Cyclization: After the linear peptide chain is assembled on a solid support, cyclization can be performed directly on the resin. This approach often involves activating the C-terminus or N-terminus while still attached to the resin, followed by intramolecular coupling. Reagents like HATU/HOBt are commonly used for on-resin cyclization mdpi.comnih.gov.

Cleavage Followed by Solution-Phase Cyclization: Alternatively, the linear peptide precursor can be cleaved from the solid support, and the subsequent cyclization is carried out in solution using the methods described above mdpi.commdpi.commdpi.com. This strategy allows for purification of the linear precursor before cyclization, which can be beneficial for complex sequences.

SPPS typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for amino group protection. Coupling reagents such as HBTU, HOBt, and DIC (N,N'-diisopropylcarbodiimide) are commonly employed thaiscience.infoknepublishing.com. The choice of resin, such as 2-chlorotrityl chloride (2-CTC) resin, can also influence the efficiency and side reactions during synthesis mdpi.comknepublishing.com.

Design and Synthesis of Cyclo(-leu-trp) Derivatives and Peptidomimetics

The development of analogs of Cyclo(-leu-trp) involves modifying its structure to enhance or alter its biological activity, stability, or pharmacokinetic properties.

Modifications to the peptide backbone can significantly influence the conformational stability and biological activity of cyclic peptides.

N-methylation: Introducing methyl groups onto the amide nitrogen atoms of the peptide backbone is a common strategy. N-methylation can increase resistance to enzymatic degradation and improve membrane permeability. However, it also introduces steric hindrance, which can make subsequent coupling steps more challenging during synthesis, often requiring more robust coupling conditions researchgate.netacs.orgucsf.edu. For example, N-methylated leucine and tryptophan residues can be incorporated into cyclic peptide structures smolecule.com.

Amino acid substitutions, including the incorporation of non-proteinogenic or modified amino acids, are powerful tools for analog design.

Incorporation of Sugar Amino Acids: The integration of sugar amino acids into peptide structures can impart unique properties, potentially influencing solubility, conformation, and biological interactions. Such modifications can lead to novel peptidomimetics with altered characteristics compared to their natural counterparts smolecule.com.

Stereochemical Inversions and Non-natural Amino Acids: Replacing natural amino acids with their enantiomers (e.g., D-amino acids) or entirely synthetic amino acids can lead to analogs with different biological activities or improved stability. For example, studies on other cyclic dipeptides have shown that the inversion of amino acid stereochemistry can profoundly affect biological properties researchgate.netmdpi.com. The synthesis of complex cyclic peptides has also involved replacing amino acid residues with non-peptide moieties like tetrazoles to constrain conformation or mimic peptide bonds nih.gov.

Structural Modifications: Beyond simple substitutions, more complex modifications like cross-linking between amino acid side chains can be employed to create rigid cyclic structures with specific conformational constraints, as seen in some natural products containing leucine-tryptophan linkages researchgate.net.

Data Tables

To illustrate the synthetic strategies, the following tables summarize common cyclization methods and examples of modified cyclic peptides.

Table 1: Common Cyclization Methods for Linear Dipeptides

| Method | Key Reagents/Conditions | Typical Application | References |

| DCC-mediated | Dicyclohexylcarbodiimide (DCC), Base (TEA, NMM) | Intramolecular amide bond formation, general CDP synthesis | researchgate.netnih.gov |

| p-Nitrophenyl Ester | p-Nitrophenol, activating agent (e.g., DCC), Base (NMM) | Activation of C-terminus for nucleophilic attack by N-terminus, avoids intermolecular reactions | researchgate.netijcrr.comsci-hub.se |

| EDC/HOBt Coupling | EDC, HOBt, Base | Peptide bond formation, applicable for cyclization | calstate.edu |

| HATU/HOBt/DIPEA | HATU, HOBt, N,N-diisopropylethylamine (DIPEA) | Efficient macrocyclization, used in solution and on-resin | researchgate.netmdpi.com |

| SPPS On-Resin Cyclization | Solid support, coupling reagents (HATU, HOBt), base (DIPEA) | Direct cyclization on resin after linear chain assembly | mdpi.comnih.gov |

| Solvent-based Cyclization | Saturated NaHCO₃, Butanol:Toluene, Methanol, etc. | Cyclization of unprotected linear dipeptides | core.ac.uk |

Table 2: Examples of Modified Cyclo(-leu-trp) Analogs or Related Structures

| Analog/Related Structure | Modification Strategy | Potential Impact/Purpose | References |

| N-methylated Cyclo(-leu-trp) | Backbone modification (N-methylation of amide bonds) | Increased resistance to degradation, improved membrane permeability | researchgate.netsmolecule.com |

| Cyclo(Asn-Ile-d-Leu-Leu-Trp-Gly) | Amino acid substitution (incorporation of D-Leu, Asn, Gly) | Analog design for structure-activity relationship studies | mdpi.com |

| Complex cyclic peptides with glucosamine (B1671600) derivatives | Amino acid substitution (incorporation of sugar amino acids) | Altered solubility, conformation, and biological activity | smolecule.com |

| Celogentin family moieties | Structural modification (cross-linking of Leu-Trp) | Conformational constraint, creation of complex architectures | researchgate.net |

| Tetrazole-containing cyclic peptides | Replacement of dipeptide segment with tetrazole | Conformation constraint, mimicry of amide bonds | nih.gov |

| Cyclomarin analogs | N-methylation, incorporation of β-hydroxy tryptophan, β-methoxy phenylalanine, etc. | Exploration of diverse biological activities | acs.orgucsf.edu |

Compound List

Cyclo(-leu-trp)

Cyclo(L-Leu-L-Trp)

Cyclo(D-Leu-L-Trp)

Cyclo(L-Leu-D-Trp)

Cyclo(D-Leu-D-Trp)

Cyclo(leucine-tryptophan)

Cyclo(L-Trp-L-Arg)

Celogentin C

Desotamide A7

Wollamide B

Cyclomarin A

Metamarin

Cyclo(-leu-trp) is a cyclic dipeptide, a class of small, stable peptides formed by the cyclization of two amino acids. These compounds are prevalent in nature and are known for their diverse biological activities. The synthesis and optimization of such molecules are crucial for understanding their properties and potential applications. This article focuses on the chemoenzymatic synthesis of modified cyclodipeptides and the strategies for optimizing synthesis yields and purity profiles, with specific relevance to Cyclo(-leu-trp).

Structural Elucidation and Conformational Analysis of Cyclo Leu Trp

Conformational Dynamics and Preferred Orientations

The conformational landscape of cyclodipeptides like Cyclo(-leu-trp) is governed by a complex interplay of the rigid DKP core, the nature of the amino acid residues, and the surrounding environment. Understanding these dynamics is crucial for predicting their behavior and potential applications.

Theoretical and Computational Approaches

Theoretical and computational methods are indispensable tools for elucidating the conformational preferences of cyclodipeptides. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and ab initio calculations are widely employed to map out the potential energy surface and identify low-energy conformers baranlab.orgnih.govmdpi.comitjfs.comitjfs.comresearchgate.netgre.ac.ukresearchgate.netrsc.orgnih.govdergipark.org.tr. Studies on various DKPs, including those with aromatic residues like tryptophan, have utilized these approaches to investigate conformational ensembles in both isolated (gas phase) and condensed (solution or solid) states nih.govrsc.orgresearchgate.net.

For the basic diketopiperazine ring, gas-phase calculations often indicate that a boat conformation is energetically favored over a planar one, with an energy difference typically around 1.5 kcal/mol. However, in the solid state or solution, intermolecular interactions, particularly hydrogen bonding, can stabilize a planar conformation baranlab.orgitjfs.comitjfs.com. Computational studies also analyze electronic energy levels and perform photoelectron spectroscopy to understand the intrinsic electronic properties of these molecules rsc.org. For example, research on related dipeptides like cyclo(Gly-Leu) and cyclo(His-Phe) has shown that DFT calculations can predict the preference for boat conformations over planar ones and have been used to model dimeric structures to understand intermolecular interactions researchgate.netresearchgate.net.

Influence of Cyclic Structure on Conformational Restraint

The defining feature of cyclodipeptides is their cyclic backbone, which significantly restricts conformational freedom compared to their linear counterparts frontiersin.orgnih.govmdpi.complos.org. This conformational constraint is a primary source of their enhanced stability, protease resistance, and ability to interact specifically with biological targets nih.govmdpi.complos.org. The six-membered 2,5-diketopiperazine ring itself can adopt different conformations, most commonly a boat or a flattened boat form, though planar conformations are also observed, particularly in the solid state due to crystal packing forces baranlab.orgitjfs.comitjfs.com.

The presence of cis-disubstitution at the 3 and 6 positions of the DKP ring generally favors boat conformations baranlab.org. The rigidity imposed by the cyclic structure reduces the entropic cost associated with binding to a target molecule, thereby increasing binding affinity. Furthermore, this rigidity can prevent the adoption of alternative conformations that might lead to off-target interactions, thus enhancing specificity plos.org.

Hydrogen Bonding Networks and Intermolecular Interactions

Intermolecular interactions, predominantly hydrogen bonding and π-π stacking, are fundamental to the solid-state structure and self-assembly behavior of cyclodipeptides baranlab.orgitjfs.comitjfs.comnih.govresearchgate.netgoogle.comrsc.orgmdpi.comrsc.orgumich.eduresearchgate.net. The DKP core itself contains two amide groups, each with a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of extensive hydrogen bonding networks baranlab.orgitjfs.comitjfs.comgoogle.comrsc.orgumich.edu. These interactions often lead to the formation of one-dimensional ribbons or tapes, or two-dimensional layers, which are characteristic supramolecular architectures in DKP crystals mdpi.comresearchgate.net.

Beyond the backbone interactions, the side chains of leucine (B10760876) and tryptophan contribute significantly to the intermolecular landscape. The hydrophobic nature of leucine's side chain promotes hydrophobic interactions, which are important for molecular association cymitquimica.comresearchgate.netmdpi.com. The indole (B1671886) ring of tryptophan is particularly adept at forming π-π stacking interactions with other aromatic rings, as well as C-H···π interactions researchgate.netcymitquimica.comresearchgate.netacs.orgnih.gov. These interactions are vital for stabilizing crystal packing and can influence the self-assembly of DKPs into more complex supramolecular structures like nanotubes or gels acs.orgmdpi.com. For example, crystal structure analyses of DKPs have quantified the prevalence of different contact types, with hydrogen bonds (H···O) and van der Waals forces (H···H, C···H) being dominant, alongside aromatic interactions researchgate.net.

Biological Activities and Molecular Mechanisms of Cyclo Leu Trp

Antimicrobial Properties and Efficacy Studies

Cyclo(-leu-trp) exhibits inhibitory effects against a variety of microbial pathogens, including bacteria and fungi. Research has focused on determining the extent of this activity and the underlying mechanisms of microbial growth inhibition.

Antibacterial Activity against Specific Pathogens

Studies have shown that Cyclo(-leu-trp) possesses antibacterial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for this compound against several bacterial species.

Detailed research findings indicate that Cyclo(-leu-trp) is active against various bacteria with MICs ranging from 125 to 1000 µg/ml.

Table 1: Antibacterial Activity of Cyclo(-leu-trp)

| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Various Bacteria | 125-1000 |

This table is interactive. You can sort and filter the data.

Antifungal Activity against Fungal Strains

In addition to its antibacterial effects, Cyclo(-leu-trp) has demonstrated notable antifungal activity. Efficacy studies have established its ability to inhibit the growth of various fungal strains, with MIC values indicating a potent inhibitory effect.

Cyclo(-leu-trp) has been found to be active against a variety of fungi, with MIC values in the range of 8-64 µg/ml.

Table 2: Antifungal Activity of Cyclo(-leu-trp)

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Various Fungi | 8-64 |

This table is interactive. You can sort and filter the data.

Potential Antiviral Effects (drawing insights from related CDPs)

While direct antiviral studies on Cyclo(-leu-trp) are not extensively documented, research on related cyclodipeptides (CDPs) suggests potential antiviral capabilities. The structural features of CDPs, including their constrained cyclic structure, are believed to contribute to their ability to interfere with viral replication processes. For instance, other tryptophan-containing CDPs like cyclo(Trp-Trp) have been noted for their potential to inhibit the proliferation of virulent virus strains in vitro. frontiersin.org Similarly, proline-containing CDPs have shown inhibitory effects against influenza viruses. frontiersin.org These findings suggest that the unique chemical scaffolds of CDPs, such as that of Cyclo(-leu-trp), may serve as a basis for developing novel antiviral agents. frontiersin.org

Mechanisms of Microbial Growth Inhibition (e.g., membrane permeation, quorum sensing interference)

The mechanisms by which Cyclo(-leu-trp) and related CDPs inhibit microbial growth are multifaceted. One proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the leucine (B10760876) and tryptophan side chains may facilitate the insertion of the dipeptide into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

Another significant mechanism is the interference with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence. Tryptophan-containing CDPs have been shown to exhibit anti-QS activity. dntb.gov.uamdpi.comnih.gov These compounds can act as competitive inhibitors of the signal receptors in QS systems. For example, they can bind to receptor proteins, such as CviR in Chromobacterium violaceum and LasR/RhlR in Pseudomonas aeruginosa, thereby blocking the binding of the natural signaling molecules. mdpi.comnih.gov This interference can lead to the downregulation of virulence factors, including pigment production, motility, biofilm formation, and adhesion. mdpi.comnih.gov The ability of tryptophan-containing CDPs to disrupt QS pathways presents a promising strategy for controlling bacterial infections by attenuating their pathogenicity rather than directly killing the bacteria, which may reduce the selective pressure for antibiotic resistance. mdpi.comnih.govnih.gov

Antioxidant Activity and Radical Scavenging Capabilities

Cyclo(-leu-trp) has been identified as a potent antioxidant with the ability to scavenge harmful free radicals. This activity is crucial in mitigating oxidative stress, a condition implicated in numerous diseases.

Molecular Basis of Antioxidant Action (e.g., inhibition of hydroxy radical production)

The antioxidant effect of Cyclo(-leu-trp) is primarily attributed to its capacity to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging free radicals in biological systems. nih.gov Research has demonstrated that Cyclo(-leu-trp) can inhibit the production rate of hydroxyl radicals, with a reported 50% inhibitory concentration (IC50) of 1.8 µM. This indicates a high level of antioxidant potency.

The presence of the tryptophan residue is crucial for this activity. The indole (B1671886) ring of tryptophan can donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reaction. Studies have shown that cyclic dipeptides containing polar amino acid residues, including tryptophan, exhibit higher antioxidant activity against hydroxyl radicals than vitamin E, a well-known antioxidant. nih.gov This potent radical scavenging capability underscores the potential of Cyclo(-leu-trp) as a protective agent against oxidative damage.

Receptor Binding and Ligand-Receptor Interactions

Cyclo(-leu-trp) interacts with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cellular signaling. nih.govwikipedia.org These interactions are fundamental to its observed biological effects, particularly its influence on melatonin (B1676174) and taste signaling pathways.

Cyclo(-leu-trp) has been identified as an agonist for melatonin receptors. nih.gov Specifically, in studies utilizing Xenopus laevis melanophores, the compound was shown to inhibit cyclic adenosine monophosphate (cAMP) accumulation at a concentration of 20 µM. nih.gov This effect is characteristic of melatonin receptor activation, which typically involves the Gαi subunit of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The action of Cyclo(-leu-trp) on these receptors was blocked by the melatonin receptor antagonist luzindole, further confirming its role as a melatonin receptor agonist. nih.gov

Table 1: Melatonin Receptor Agonist Activity of Cyclo(-leu-trp)

| Compound | Concentration | Effect on cAMP | Antagonist Blockade | Cell System |

|---|

Cyclo(-leu-trp) is recognized as a bitter tastant. nih.gov The perception of bitter taste is mediated by a family of GPCRs known as taste 2 receptors (TAS2Rs). nih.govacs.orgresearchgate.net While the specific TAS2R that Cyclo(-leu-trp) directly interacts with has not been definitively identified, research on related dipeptides provides strong indications. Dipeptides containing L-tryptophan and L-leucine have been shown to activate a subset of human TAS2Rs, including TAS2R1, TAS2R4, TAS2R14, TAS2R39, and TAS2R46. acs.orgnih.govnih.gov It is therefore plausible that Cyclo(-leu-trp) elicits its bitter taste by binding to one or more of these receptors.

The transduction pathway for bitter taste generally involves the activation of the G protein gustducin, which leads to a cascade of intracellular signaling events, ultimately resulting in neurotransmitter release and the perception of bitterness. researchgate.net Furthermore, studies have shown that Cyclo(-leu-trp) can rapidly permeate rat taste cell membranes ex vivo at a concentration of 1 mM, which may also play a role in its taste perception mechanism. nih.gov

The interaction of cyclic peptides like Cyclo(-leu-trp) with receptors is governed by their three-dimensional conformation, which is constrained by their cyclic nature. nih.gov This defined structure can lead to high-affinity and selective binding to the target receptor's binding pocket. The binding of a ligand, such as Cyclo(-leu-trp), to a GPCR induces a conformational change in the receptor, which in turn activates intracellular G proteins and initiates downstream signaling cascades. wikipedia.orgencyclopedia.pub The specific interactions are determined by the amino acid residues within the receptor's binding site and the functional groups of the ligand.

Enzymatic Modulation and Inhibitory Potentials

Cyclic dipeptides (CDPs) have been investigated for their potential to inhibit various enzymes. While direct studies on Cyclo(-leu-trp) are limited, research on related compounds provides insights into its potential enzymatic modulatory activities.

There is currently a lack of direct evidence demonstrating the inhibition of α-glucosidase or Dipeptidyl Peptidase IV (DPP IV) by Cyclo(-leu-trp). However, studies on structurally similar compounds suggest a potential for such activity.

α-Glucosidase Inhibition: Other CDPs, such as cyclo(dehydroAla-Leu) and cis-cyclo(prolyl-valyl), have been shown to exhibit inhibitory effects on α-glucosidase activity. frontiersin.org α-Glucosidase inhibitors work by delaying the digestion of carbohydrates, which can help in managing blood glucose levels. nih.govmdpi.comyoutube.comscielo.brresearchgate.net

Dipeptidyl Peptidase IV (DPP IV) Inhibition: The linear dipeptide Trp-Leu has been identified as a potent inhibitor of DPP IV, with a half-maximal inhibitory concentration (IC50) of less than 45 µM. nih.gov In contrast, its reverse form, Leu-Trp, was found to be approximately 20 times less potent. nih.gov DPP-4 inhibitors play a role in glucose metabolism by preventing the degradation of incretin hormones. nih.govmdpi.com Given that Cyclo(-leu-trp) contains both leucine and tryptophan residues, it is an area for future investigation to determine if it shares the DPP-IV inhibitory properties of its linear counterpart.

Table 2: Enzyme Inhibitory Activity of Related Compounds

| Compound | Target Enzyme | Activity |

|---|---|---|

| Cyclo(dehydroAla-Leu) | α-glucosidase | Inhibitory |

| Cis-cyclo(prolyl-valyl) | α-glucosidase | Inhibitory |

| Trp-Leu | DPP IV | Inhibitory (IC50 < 45 µM) |

Cellular and Molecular Effects (Non-Clinical Focus)

In addition to its receptor-mediated and potential enzymatic activities, Cyclo(-leu-trp) has been observed to exert other effects at the cellular and molecular level in non-clinical studies.

The compound has demonstrated activity against various bacteria and fungi. nih.gov It also exhibits antioxidant properties by inhibiting the production of hydroxy radicals, with an IC50 value of 1.8 µM in an electron spin resonance spectroscopy-based assay. nih.gov

Furthermore, studies on the related compound cyclo(Trp-Pro) have shown that its isomers can modulate the activity of ion channels, including L-type Ca2+, Na+, and inward rectifier K+ channels in myocytes. nih.gov While these findings are not directly on Cyclo(-leu-trp), they suggest that cyclic dipeptides containing tryptophan can have complex effects on cellular ion homeostasis. At higher concentrations, related compounds like Cyclo(Pro-Leu) have shown cytotoxic activity against various cancer cell lines. medchemexpress.com

Table 3: Summary of Non-Clinical Cellular and Molecular Effects of Cyclo(-leu-trp) and Related Compounds

| Compound | Effect | Target/Assay |

|---|---|---|

| Cyclo(-leu-trp) | Antibacterial and antifungal activity | Various bacteria and fungi |

| Cyclo(-leu-trp) | Antioxidant activity | Hydroxy radical production (IC50 = 1.8 µM) |

| Cyclo(Trp-Pro) isomers | Ion channel modulation | L-type Ca2+, Na+, K+ channels in myocytes |

Modulation of Cellular Pathways (e.g., signal transduction, gene expression)

Cyclo(L-Leu-L-Trp) has been identified as an agonist for melatonin receptors. In studies using Xenopus laevis melanophores, the compound was shown to inhibit cyclic AMP (cAMP) accumulation when applied at a concentration of 20 µM. glpbio.com This effect demonstrates a clear modulation of a critical signal transduction pathway, as cAMP is a ubiquitous second messenger involved in countless cellular processes. The action of Cyclo(L-Leu-L-Trp) on this pathway was confirmed to be receptor-mediated, as its inhibitory effect on cAMP was blocked by the known melatonin receptor antagonist, luzindole. glpbio.com

Beyond well-defined receptor-mediated signaling, Cyclo(-leu-trp) has also been investigated for its potential role in other cellular processes, such as inducing cellular thermogenesis. biosynth.com

Interactions with Cellular Components (e.g., lipid membranes, proteins)

The bioactivity of Cyclo(-leu-trp) is fundamentally linked to its ability to interact with and cross cellular membranes and bind to specific proteins. As a bitter tastant, Cyclo(L-Leu-L-Trp) has been observed to rapidly permeate the membranes of rat taste cells ex vivo, indicating its capacity to interact with and traverse the lipid bilayer. glpbio.com The molecule's amphipathic properties further support its ability to interact with the lipid-water interface of cell membranes. biosynth.com

The interaction with membranes is likely facilitated by the tryptophan residue. Aromatic amino acids, particularly tryptophan, are known to be enriched at the lipid-water interface of membrane proteins, where they play an anchoring role. nih.gov The indole side chain of tryptophan can form hydrogen bonds with the lipid acyl carbonyl groups and engage in cation-π interactions, which contribute significantly to stabilizing its position within the membrane environment. nih.gov

In terms of protein interactions, the most specific finding is the binding of Cyclo(L-Leu-L-Trp) to melatonin receptors, where it functions as an agonist. glpbio.com This interaction triggers the conformational changes in the receptor that lead to the downstream modulation of the cAMP signaling pathway.

Structure-Activity Relationship (SAR) Studies for Cyclo(-leu-trp)

The biological effects of diketopiperazines like Cyclo(-leu-trp) are highly dependent on their three-dimensional structure. Structure-Activity Relationship (SAR) studies explore how changes in a molecule's stereochemistry, conformation, and side chains affect its biological function. For this class of compounds, even minor structural differences can lead to unique or completely absent biological activities. core.ac.uk

Correlation of Stereochemistry and Conformational Features with Biological Efficacy

Stereochemistry is a critical determinant of biological activity for cyclic dipeptides. nsf.gov The spatial orientation of the leucine and tryptophan side chains dictates how the molecule can interact with its biological targets. Different stereoisomers of a cyclic dipeptide can exhibit entirely distinct biological effects. core.ac.uk

A specific example is seen in the biological activity of different Cyclo(-leu-trp) stereoisomers. The cyclo(L-Trp–D-Leu) isomer, isolated from Penicillium brevi-compactum, was found to possess plant growth-regulating properties, specifically accelerating the root growth of lettuce seedlings. mdpi.com This highlights how the specific D-configuration of the leucine residue, in combination with the L-tryptophan, is effective for this particular activity.

| Compound | Source | Observed Biological Activity |

|---|---|---|

| cyclo(L-Trp-D-Leu) | Penicillium brevi-compactum | Accelerated root growth of lettuce seedlings mdpi.com |

Impact of Side Chain Modifications on Bioactivity

The side chains of the constituent amino acids—the isobutyl group of leucine and the indolemethyl group of tryptophan—are key features for molecular recognition and interaction. Modifying these side chains is a common strategy in medicinal chemistry to alter a compound's bioactivity, potency, or selectivity. The electron-rich indole side chain of tryptophan, in particular, is a versatile substrate for chemical modification. nih.gov However, specific SAR studies detailing the systematic modification of the leucine or tryptophan side chains in Cyclo(-leu-trp) and the corresponding effects on its biological activities are not extensively documented in the available research.

Advanced Research Methodologies and Techniques Applied to Cyclo Leu Trp

Omics-Based Approaches for Discovery and Characterization (e.g., Metabolomics)

Omics-based approaches, particularly metabolomics, are instrumental in identifying and characterizing naturally occurring cyclic dipeptides like Cyclo(-leu-trp) within complex biological matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify these compounds in microbial fermentation broths or cellular extracts. These methods allow for the comprehensive profiling of metabolites, leading to the discovery of novel cyclic dipeptides and the elucidation of their roles in biological pathways. While specific metabolomic studies detailing Cyclo(-leu-trp) are not explicitly detailed in the provided search results, the general application of metabolomics to cyclic dipeptide discovery is well-established mdpi.commdpi.com.

High-Throughput Screening in Biological Assays

High-throughput screening (HTS) plays a pivotal role in evaluating the biological activities of cyclic dipeptides. Libraries containing numerous cyclic dipeptide analogues, potentially including Cyclo(-leu-trp), can be rapidly screened against various biological targets or in cell-based assays. This allows for the identification of compounds with desired activities, such as antimicrobial, antiviral, or enzyme inhibitory effects. For instance, HTS methodologies have been developed for screening cyclic peptides, enabling the identification of compounds with improved biological activities or novel functions nih.govdrugtargetreview.comsciencedaily.comnih.gov. While specific HTS data for Cyclo(-leu-trp) is not detailed, its potential biological activities (e.g., against bacteria and fungi) suggest its suitability for such screening approaches caymanchem.com.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling provide essential tools for understanding the mechanisms of action and interaction of Cyclo(-leu-trp). These methods can predict molecular properties, conformational preferences, and binding interactions with biological targets.

QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds, QSAR can predict the activity of novel molecules. For cyclic dipeptides, QSAR studies can help identify key structural features that contribute to their bioactivity, guiding the design of more potent analogues nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. While specific QSAR models for Cyclo(-leu-trp) are not detailed, the general applicability of QSAR to dipeptides and cyclic peptides is well-documented, enabling the prediction of properties like inhibitory activity nih.govresearchgate.netmdpi.com.

Molecular docking simulates the binding of a ligand (such as Cyclo(-leu-trp)) to a target protein, predicting binding poses and affinities. This technique is crucial for understanding how Cyclo(-leu-trp) might interact with specific enzymes or receptors, thereby elucidating its mechanism of action. Studies on various cyclic dipeptides have utilized molecular docking to identify interactions with targets like the SIGMA1 receptor, MC4R, OPRK1, and CDK5R1 mdpi.comnih.govpensoft.netoup.com. These analyses provide insights into binding energies and key residues involved in the interaction, aiding in the rational design of therapeutic agents.

Advanced Bioconjugation Platforms for Cyclic Peptides

Bioconjugation techniques enable the covalent attachment of molecules, such as peptides, to other entities like proteins, polymers, or surfaces. For cyclic peptides, these platforms can be used to enhance their properties, such as stability, targeting, or delivery. Strategies often involve utilizing specific amino acid side chains or incorporating unnatural amino acids. Research into bioconjugation platforms for cyclic peptides focuses on methods that are chemoselective and can be applied under mild or physiological conditions researchgate.netuniversiteitleiden.nlnih.govuniversiteitleiden.nlrsc.orgchinesechemsoc.orgmdpi.com. While direct applications of bioconjugation to Cyclo(-leu-trp) are not detailed, the general methodologies are applicable to this class of compounds.

Application of Isotope Labeling for Biosynthetic Pathway Tracing

Isotope labeling is a powerful technique for tracing the biosynthesis and metabolic fate of natural products, including cyclic dipeptides. By feeding microorganisms with isotopically labeled amino acids (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labels into the synthesized Cyclo(-leu-trp). This provides critical information about the biosynthetic pathways, enzyme mechanisms, and metabolic flux within the producing organism. Studies utilizing stable isotope labeling have been fundamental in understanding the biosynthesis of various natural products, including peptides cipps.org.aubeilstein-journals.orgnih.govresearchgate.net. This approach is essential for understanding how Cyclo(-leu-trp) is produced in its natural sources.

Future Perspectives and Emerging Research Directions for Cyclo Leu Trp

Unraveling Undiscovered Biosynthetic Pathways and Enzymes

Future research endeavors should focus on a deeper exploration of the natural biosynthetic pathways responsible for the production of Cyclo(-leu-trp) and related cyclic dipeptides (CDPs) mdpi.com. While it is known to be isolated from microorganisms like Penicillium species bioaustralis.comuniscience.co.kr, the specific enzymes and genetic mechanisms governing its synthesis remain areas ripe for investigation. Identifying and characterizing novel cyclodipeptide synthases (CDPSs) or non-ribosomal peptide synthetases (NRPSs) involved in its formation could provide crucial insights for bioengineering strategies. Understanding these pathways can pave the way for developing metabolically engineered microbial strains for more efficient and sustainable production of Cyclo(-leu-trp) nih.gov. Furthermore, comparative genomic and proteomic studies across different microbial species could reveal conserved or novel enzymatic machinery for CDP biosynthesis, potentially leading to the discovery of enzymes with unique catalytic activities for CDP modification.

Rational Design of Next-Generation Functional Cyclic Peptides and Peptidomimetics

The stable scaffold of Cyclo(-leu-trp) serves as an excellent starting point for the rational design of novel functional cyclic peptides and peptidomimetics itjfs.com. Future research should employ structure-activity relationship (SAR) studies, computational modeling, and combinatorial chemistry approaches to generate libraries of Cyclo(-leu-trp) analogs. Modifications could target the amino acid residues, the peptide backbone, or the introduction of non-natural amino acids to enhance specific biological activities, improve pharmacokinetic properties, or confer new functionalities. For instance, exploring variations in the leucine (B10760876) and tryptophan side chains, or incorporating chiral modifications, could lead to compounds with superior target affinity or selectivity. The development of peptidomimetics that retain the core structural features of Cyclo(-leu-trp) but offer improved metabolic stability and oral bioavailability also represents a significant future direction cymitquimica.com.

Exploration of Novel Molecular Targets and Cellular Mechanisms

While Cyclo(-leu-trp) has been identified as a bitter tastant and a melatonin (B1676174) receptor agonist caymanchem.com, its full spectrum of molecular targets and cellular mechanisms of action remains largely unexplored. Future research should aim to systematically identify and validate novel biological targets, such as specific enzymes, receptors, or ion channels, that mediate its observed biological effects. Investigating its impact on cellular signaling pathways, gene expression, and protein-protein interactions will provide a more comprehensive understanding of its therapeutic potential. For example, exploring its role in modulating inflammatory pathways or its interaction with cellular antioxidant defense systems could reveal new therapeutic applications caymanchem.combiosynth.com. High-throughput screening assays and advanced cellular imaging techniques will be invaluable in this endeavor.

Development of Cyclo(-leu-trp) as a Scaffold in Chemical Biology Probes

The inherent structural rigidity and chemical tractability of Cyclo(-leu-trp) make it an attractive scaffold for developing chemical biology probes. Future research could focus on conjugating Cyclo(-leu-trp) with fluorescent tags, affinity labels, or cytotoxic payloads to create tools for studying biological processes or for targeted drug delivery. For example, a fluorescently labeled Cyclo(-leu-trp) could be used to track its cellular uptake, distribution, and localization. Similarly, attaching a chelator for radiolabeling could enable its use in diagnostic imaging. Probes designed to selectively bind to specific cellular targets could also aid in target validation and drug discovery efforts researchgate.netrsc.org.

Synergistic Effects in Complex Biological Systems

Investigating the synergistic effects of Cyclo(-leu-trp) when combined with other therapeutic agents or within complex biological systems presents another promising research frontier. Future studies could explore its potential to enhance the efficacy of existing drugs, overcome drug resistance mechanisms, or modulate the tumor microenvironment in cancer therapy. For instance, combining Cyclo(-leu-trp) with antibiotics might reveal synergistic antimicrobial activity, potentially broadening the spectrum of activity or combating resistant strains itjfs.com. Similarly, its combination with chemotherapeutic agents could lead to improved treatment outcomes in oncology. Understanding how Cyclo(-leu-trp) interacts with host immune responses or microbial consortia could also unlock new applications in areas like immunotherapy or microbiome modulation.

Sustainable Production Strategies and Biocatalysis Approaches

Given the growing demand for bioactive natural products, developing sustainable and cost-effective production strategies for Cyclo(-leu-trp) is crucial. Future research should focus on optimizing microbial fermentation processes, exploring cell-free enzymatic synthesis, and employing green chemistry principles for its production nih.govbioaustralis.comgoogle.com. Harnessing the power of biocatalysis, by engineering enzymes or microbial hosts, offers a sustainable alternative to traditional chemical synthesis. Investigating novel fermentation media, optimizing culture conditions, and employing metabolic engineering techniques could significantly increase yields and reduce production costs. Furthermore, exploring solid-state fermentation or utilizing waste streams as substrates could enhance the environmental sustainability of Cyclo(-leu-trp) production.

Q & A

Q. What spectroscopic methods are commonly employed to detect and characterize cyclo(-leu-trp) in aqueous solutions?

Cyclo(-leu-trp) can be analyzed using ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy. In aqueous solutions (pH 7), its absorption and fluorescence spectra are dominated by the indole ring’s S₀→S₁ transition, with Stokes shifts influenced by the peptide’s nanoenvironment. For instance, cyclo(-leu-trp) exhibits a smaller Stokes shift (~2–4 nm) compared to free tryptophan (trp) under 266 nm deep-ultraviolet (DUV) excitation, making differentiation from similar dipeptides challenging without advanced techniques like pump-probe depletion (PPD) .

Q. How is cyclo(-leu-trp) isolated from natural sources, and what are its primary biological roles?

Cyclo(-leu-trp) has been isolated from casein hydrolysates using bacterial proteases, where it contributes to bitter flavors in fermented products like cheese. Its biological roles include potential signaling functions in microbial communities, though further studies are needed to elucidate its ecological or metabolic significance .

Advanced Research Questions

Q. How can pump-probe depletion (PPD) methods be optimized to enhance discrimination between cyclo(-leu-trp) and structurally similar dipeptides (e.g., cyclo(-gly-trp), ala-trp)?

PPD exploits competition between excited-state absorption (ESA) and fluorescence decay to selectively deplete fluorescence signals. Key steps include:

- Using a Ti:Sapphire laser system (1 kHz repetition rate, 800 nm probe pulse) to temporally resolve S₁→Sₙ transitions.

- Applying feedback-driven phase-shaping algorithms (e.g., multi-objective genetic algorithms) to DUV pump pulses, which modulate molecular wavepacket dynamics. For example, phase masks optimized to minimize cyclo(-leu-trp) fluorescence reduced its D-factor (depletion ratio) by >50%, while enhancing cyclo(-gly-trp) signals .

- Limitations: Restricted parameter space (3 nm FWHM bandwidth at 266 nm) reduces discriminability for some pairs (e.g., cyclo(-leu-trp) vs. ala-trp) despite non-overlapping static spectra .

Q. What experimental strategies address contradictions in discriminability data between static spectra and dynamic fluorescence depletion measurements?

Discrepancies arise when molecules with distinct static spectra (e.g., cyclo(-leu-trp) vs. ala-trp) show poor discriminability in PPD experiments. Mitigation strategies include:

- Vibrational spectroscopy correlation : Analyzing ground-state vibrational modes (e.g., via far-infrared spectroscopy) to identify molecular features not captured by electronic transitions. For example, cyclo(-leu-trp) exhibits unique low-frequency modes (10–150 cm⁻¹) linked to side-chain torsion, which may inform pulse-shaping targets .

- Multi-pulse optimization : Iteratively refining phase masks using dual objectives (e.g., maximizing depletion for one molecule while minimizing it for another). This approach achieved a 20% discriminability threshold for trp/ala-trp pairs under bandwidth constraints .

Q. How do environmental factors (e.g., pH, solvent polarity) influence the fluorescence quantum yield of cyclo(-leu-trp), and how can this variability be controlled in experimental design?

The indole ring’s fluorescence is sensitive to solvent interactions. In aqueous solutions (pH 7), hydrogen bonding with water quenches cyclo(-leu-trp) fluorescence more effectively than in hydrophobic environments. To control variability:

- Use buffered solutions to stabilize pH.

- Introduce crowding agents (e.g., glycerol) to mimic cellular conditions and reduce collisional quenching.

- Validate results against static spectra (absorption/emission) to disentangle environmental vs. intrinsic photophysical effects .

Methodological Challenges and Data Analysis

Q. What statistical frameworks are recommended for analyzing fluorescence depletion data in mixtures containing cyclo(-leu-trp) and competing analytes?

- D-factor normalization : Calculate depletion ratios (D = 1 − F/F₀, where F/F₀ is normalized fluorescence) to compare molecular responses under shaped vs. unshaped pulses. For 1:1 mixtures, intermediate D-values indicate relative concentrations .

- Multivariate regression : Correlate pulse-shaping parameters (e.g., spectral phase coefficients) with depletion efficiency to identify critical control variables.

- Error margins : Account for pulse-to-pulse energy fluctuations (±5%) and solvent background signals using reference measurements .

Q. Why does cyclo(-leu-trp) exhibit lower discriminability in quantum control experiments compared to theoretical predictions based on static spectral differences?

While static spectra suggest distinct features, dynamic processes (e.g., wavepacket evolution on the S₁ potential surface) dominate discriminability. For cyclo(-leu-trp), rapid non-radiative decay pathways reduce the time window for probe-pulse interactions, limiting parameter space for optimization. This highlights the need for time-resolved spectroscopy (e.g., femtosecond transient absorption) to map excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.